Kethoxal Kethoxal 1,1-dihydroxy-3-ethoxy-2-butanone is a butanone derivative having two hydroxy substituents at the 1-position and an ethoxy substituent at the 3-position. It has a role as an antiinfective agent. It is a butanone and an aldehyde hydrate.
Kethoxal is an agent that reacts with guanine to create a covalent adduct. In vivo, Kethoxal reacts with 30S ribosomal subunits yielding inactive ribosomes.
modifies guanine containing oligoribonucleotides by reacting selectively with guanine in polynucleotides. Drug is hydrate of 3-ethoxy-2-oxobutyraldehyde
Brand Name: Vulcanchem
CAS No.: 27762-78-3
VCID: VC0531699
InChI: InChI=1S/C6H12O4/c1-3-10-4(2)5(7)6(8)9/h4,6,8-9H,3H2,1-2H3
SMILES: Array
Molecular Formula: C6H12O4
Molecular Weight: 148.16 g/mol

Kethoxal

CAS No.: 27762-78-3

Cat. No.: VC0531699

Molecular Formula: C6H12O4

Molecular Weight: 148.16 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Kethoxal - 27762-78-3

Specification

CAS No. 27762-78-3
Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
IUPAC Name 3-ethoxy-1,1-dihydroxybutan-2-one
Standard InChI InChI=1S/C6H12O4/c1-3-10-4(2)5(7)6(8)9/h4,6,8-9H,3H2,1-2H3
Standard InChI Key YRCRRHNVYVFNTM-UHFFFAOYSA-N
Canonical SMILES CCOC(C)C(=O)C(O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Kethoxal’s molecular formula (C₆H₁₂O₄) corresponds to a molar mass of 148.16 g/mol . Key structural features include:

  • Hydroxyl groups at C1, enabling hydrogen bonding.

  • Ethoxy group at C3, contributing to solubility in organic solvents.

  • α-Ketoaldehyde moiety, responsible for guanine-specific reactivity .

Table 1: Physicochemical Properties of Kethoxal

PropertyValueSource
Boiling Point145°C (760 mmHg)
Refractive Index (nD²³.⁷)1.4348
SolubilityMiscible in ethanol; soluble in water (1:10)
CAS Registry Number27762-78-3

Spectral Data

  • ¹H NMR: Peaks at δ 4.15 (q, OCH₂CH₃), δ 5.20 (s, OH), and δ 2.70 (s, CH₃) .

  • IR: Strong absorption at 1720 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch) .

Synthesis and Production

Historical Methods

Early syntheses employed selenium dioxide (SeO₂) oxidation of 3-ethoxy-2-butanone, yielding kethoxal as a yellow oil . Challenges included byproduct formation and the need for vacuum distillation .

Modern Approaches

  • Diazoketone formation: Ethyl 2-bromopropionate → diazo intermediate.

  • DMD oxidation: Generates α-ketoaldehyde.

  • Workup: Rotary evaporation removes solvents .

Biological Activity and Mechanisms

Antiviral Effects

Kethoxal inactivates RNA viruses by modifying guanine in viral genomes, disrupting replication . Its bis(thiosemicarbazone) derivative (gloxazone) showed efficacy against bovine anaplasmosis .

Ribosomal RNA Modification

Kethoxal reacts with 30S ribosomal subunits, abolishing protein synthesis in vitro by:

  • Targeting 16S rRNA: Modifies 6–7 guanine residues critical for tRNA binding .

  • Inhibiting tRNA accommodation: Loss of A-site function prevents peptide bond formation .

Table 2: Functional Impact on 30S Subunits

ParameterEffect of Kethoxal TreatmentReference
tRNA bindingComplete inhibition
mRNA bindingUnaffected
Reconstitution activityRestored with unmodified 16S rRNA

Research Applications

RNA Secondary Structure Probing

Kethoxal’s guanine specificity makes it ideal for mapping single-stranded regions in RNA:

  • Reversible adduct formation: Allows recovery of native RNA after analysis .

  • High-resolution mapping: Identifies G residues in loops/bulges versus duplexes .

KAS-Seq Technology

N3-kethoxal, an azido derivative, enables genome-wide ssDNA profiling via:

  • Live-cell labeling: Reacts with ssDNA in 5–10 minutes .

  • Biotinylation: Copper-free click chemistry enriches labeled DNA .

  • Sequencing: Reveals transcriptionally active RNA polymerase II sites .

Table 3: KAS-Seq Workflow

StepDurationKey Reagent
Cell labeling10 minN3-kethoxal
DNA isolation2 hrPhenol-chloroform
Library preparation4 hrStreptavidin beads

Recent Advances and Derivative Development

N3-Kethoxal Derivatives

  • Structure: C₆H₁₁N₃O₄ (MW 189.17) .

  • Advantages: Enhanced cell permeability; compatible with click chemistry .

  • Applications: Captures dynamic chromatin states in ≤1,000 cells .

Methodological Refinements

A 2020 Nature Methods correction highlighted optimized N3-kethoxal concentrations (100 µM) for DNA oligo labeling , underscoring ongoing protocol standardization.

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